molecular formula C9H7NOS2 B2762531 1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone CAS No. 1210870-19-1

1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone

Cat. No.: B2762531
CAS No.: 1210870-19-1
M. Wt: 209.28
InChI Key: SMBOOHTYRBDXTA-UHFFFAOYSA-N
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Description

1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone is a heterocyclic compound featuring a thiazole ring fused with a thiophene (thienyl) substituent. Its structure includes an acetyl group (ethanone) at the 5-position of the thiazole ring, making it a versatile intermediate in organic synthesis and drug discovery. This compound is utilized as a building block for synthesizing biologically active molecules, particularly in the development of enzyme inhibitors and antimicrobial agents .

Properties

IUPAC Name

1-(2-thiophen-2-yl-1,3-thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS2/c1-6(11)8-5-10-9(13-8)7-3-2-4-12-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBOOHTYRBDXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Protocol

The Hantzsch thiazole synthesis is the predominant method for constructing the 1,3-thiazole core. For 1-[2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone, the protocol involves cyclocondensation between thiophene-2-thiocarboxamide and 3-bromopentane-2,4-dione (or its chloro analog) under refluxing ethanol.

Key Steps :

  • Nucleophilic Attack : The thiol group of thiophene-2-thiocarboxamide attacks the α-carbon of the brominated diketone, displacing bromide.
  • Cyclization : Intramolecular dehydration forms the thiazole ring, with the acetyl group retained at position 5.
  • Workup : Neutralization with sodium acetate precipitates the crude product, which is recrystallized from ethanol.

Representative Equation :
$$
\text{Thiophene-2-thiocarboxamide} + \text{3-Bromopentane-2,4-dione} \xrightarrow{\text{EtOH, Δ}} \text{1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone} + \text{HBr}
$$

Optimization and Variants

  • Halogen Substituent : Replacing bromine with chlorine (e.g., 3-chloro-2,4-pentanedione) marginally reduces reaction efficiency due to poorer leaving-group ability but remains viable.
  • Solvent : Ethanol is optimal for solubility and reflux conditions (78°C). Alternatives like methanol or acetonitrile may require longer reaction times.
  • Yield : While exact yields for the target compound are unspecified in available literature, analogous syntheses of 5-acetylthiazoles report yields up to 90% under similar conditions.

Comparative Analysis of Synthetic Approaches

Substrate Modifications

The choice of thiophene-2-thiocarboxamide ensures regioselective incorporation of the 2-thienyl group at position 2 of the thiazole. Substituting this with aryl thioamides (e.g., thiobenzamide) yields phenyl analogs, confirming the versatility of the Hantzsch method.

Byproduct Formation and Mitigation

  • Incomplete Cyclization : Prolonged reflux (>8 hours) or excess diketone minimizes residual intermediates.
  • Oxidation : Anaerobic conditions prevent thiazole ring oxidation, particularly when using brominated reagents.

Experimental Data and Conditions

Standard Procedure (Adapted from)

Parameter Details
Substrates Thiophene-2-thiocarboxamide (1 eq), 3-bromopentane-2,4-dione (1.1 eq)
Solvent Absolute ethanol (10 mL/g substrate)
Reaction Time 8 hours under reflux
Workup Precipitation in cold H₂O, neutralization with NaOAc, crystallization (EtOH)
Purification Recrystallization from ethanol

Alternative Routes and Limitations

Microwave-Assisted Synthesis

Microwave irradiation may reduce reaction time but risks decomposing heat-sensitive intermediates. No studies specifically targeting this compound exist, though microwave methods are established for related thiazoles.

Industrial and Scalability Considerations

Cost-Effectiveness

  • Starting Materials : Thiophene-2-thiocarboxamide is commercially available but costly (~$600/g), incentivizing in-house synthesis for large-scale production.
  • Solvent Recovery : Ethanol’s low toxicity and ease of recovery enhance process sustainability.

Chemical Reactions Analysis

1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or thiophene rings, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone exerts its effects is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its ability to disrupt cell membranes may contribute to its antimicrobial and antifungal properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogues of 1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone, highlighting substituent variations and their physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key References
1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]ethanone 4-Fluoroanilino at thiazole-2 C11H10FN3OS 251.28 217–219
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone 4-Chlorophenyl, methyl at thiazole-4 C12H10ClNOS 251.73 Not reported
1-[2-(4-Trifluoromethylanilino)-1,3-thiazol-5-yl]ethanone Trifluoromethylphenyl at thiazole-2 C12H10F3N3OS 301.29 Not reported
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone Amino, methyl at thiazole-2 and 4 C6H8N2OS 156.20 Not reported

Key Observations :

  • The 4-fluoroanilino derivative () exhibits a high melting point (217–219°C), likely due to strong intermolecular interactions from the fluorine substituent.
2.2.1. Enzyme Inhibition
  • Target Compound: In enzyme stabilization assays, derivatives of 1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone (e.g., compound 1 in ) increased the Tm (melting temperature) of phosphoenolpyruvate carboxykinase (PEPCK) by 8°C, indicating strong enzyme stabilization. Their inhibition mode predominantly affects Vmax rather than Km, suggesting non-competitive binding .
  • Analogues : Compounds with morpholine or pyrazole substituents (e.g., ) showed moderate antioxidant activity but lower enzyme stabilization effects compared to the parent compound.
2.2.2. Antimicrobial Activity
  • Thiazole derivatives with methyl or dimethyl groups (e.g., compounds 8–11 in ) exhibited weak antibacterial activity (inhibition zones: 12–18 mm) against Bacillus subtilis and Staphylococcus aureus, significantly lower than ciprofloxacin (35–46 mm).

Biological Activity

1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone is an organic compound notable for its unique structural features, including a thienyl group and a thiazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its significant biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula: C₉H₇N₃OS
  • Molecular Weight: Approximately 196.24 g/mol
  • Structure: The compound consists of a thiazole ring fused with a thiophene moiety, which is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that 1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone exhibits potent antimicrobial properties. It has been shown to disrupt microbial cell membranes, leading to cell lysis and death. This activity is particularly relevant in the context of increasing antibiotic resistance among pathogenic microorganisms.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis through mechanisms involving mitochondrial pathways and caspase activation.

Case Study: Anticancer Mechanism

In a study examining the effects of 1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone on human cancer cell lines, it was found that treatment led to:

  • Cell Cycle Arrest: The compound induced G2/M phase arrest in cancer cells.
  • Apoptosis Induction: Activation of caspase-3 was observed, indicating the initiation of apoptosis.
  • Inhibition of Migration: The compound reduced endothelial cell migration and disrupted capillary-like tube formation at non-cytotoxic concentrations, suggesting potential antivascular activity .

Table 2: Anticancer Activity Data

Cell LineIC₅₀ Value (µM)Mechanism of ActionReference
HeLa15Apoptosis via caspase activation
A54920Cell cycle arrest
HT-2910Inhibition of migration

The precise mechanism by which 1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition: The compound may bind to specific enzymes or proteins involved in cellular signaling pathways, altering their activity.
  • Membrane Disruption: Its ability to integrate into lipid membranes likely contributes to its antimicrobial effects.

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone, it can be compared with other thiazole and thiophene derivatives:

Table 3: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
SulfathiazoleThiazole ringAntimicrobial
RitonavirThiazole moietyAntiretroviral
AbafunginThiazole ringAntifungal
1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone Thiazole and thiophene ring

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. A common approach involves reacting thiophene-derived intermediates with thiazole precursors under acidic catalysis. For example:

  • Step 1 : Condensation of 2-thienylcarboxaldehyde with thioamide derivatives to form the thiazole core .
  • Step 2 : Acetylation at the thiazole’s 5-position using acetyl chloride or ketone-transfer agents .
    • Optimization : Yield improvements are achieved by controlling solvent polarity (e.g., ethanol or dioxane), using catalytic HCl (0.1–1.0 eq.), and maintaining reflux temperatures (70–90°C) . Alternative routes, such as CS2-mediated cyclization, may reduce side products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H and 13C NMR confirm substituent connectivity, with characteristic thiazole C-S-C peaks at δ 160–170 ppm (13C) and thiophene aromatic protons at δ 6.5–7.5 ppm (1H) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving bond angles and torsional strain. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions .
  • Validation : Compare melting points (e.g., 217–219°C for analogs) and spectral data with structurally similar compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches of this compound?

  • Methodological Answer :

  • 2D NMR : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping thiophene/thiazole signals .
  • Crystallographic Validation : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. For example, SHELXD and SHELXE resolve disorder in thiophene-thiazole conformers .
  • Batch Consistency : Monitor reaction progress via LC-MS to detect intermediates or byproducts .

Q. What computational approaches are recommended to predict the electronic properties and reactivity of this thiazole-thiophene hybrid?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to model frontier molecular orbitals (FMOs) and electrostatic potential surfaces. This predicts nucleophilic/electrophilic sites .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase ATP-binding pockets), leveraging analog data from piperidine-thiazole derivatives .

Q. What strategies mitigate challenges in obtaining high-quality single crystals for X-ray analysis of this compound?

  • Methodological Answer :

  • Crystallization : Slow evaporation from dichloromethane/hexane (1:3 v/v) at 4°C promotes nucleation. Add co-crystallization agents (e.g., trifluoroacetic acid) to stabilize lattice packing .
  • Refinement : SHELXL’s TWIN and BASF commands correct for twinning or anisotropic displacement artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the thiophene (e.g., 3-methyl substitution) or thiazole (e.g., 4-fluoroanilino substitution) to probe steric/electronic effects .
  • Assays : Test analogs in enzyme inhibition assays (e.g., cyclooxygenase-2) or cytotoxicity screens (e.g., MTT assay on cancer cell lines) .
  • Data Correlation : Use Molinspiration or SwissADME to link logP, polar surface area, and bioactivity .

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